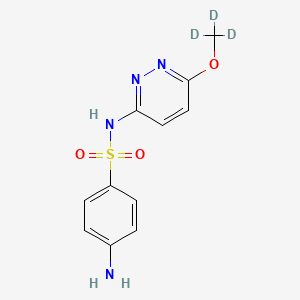
Flubendiamide D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubendiamide D3 is a synthetic insecticide known for its high efficacy against a broad spectrum of lepidopterous insects. It is a stable isotope-labeled compound with the molecular formula C23D3H19F7IN2O4S and a molecular weight of 685.4086 . This compound is particularly valued for its unique mode of action, which involves the activation of insect ryanodine receptors, leading to muscle contraction, paralysis, and eventually the death of the insect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flubendiamide D3 involves multiple steps, starting with the preparation of key intermediates such as 2-methyl-4-(2-alkoxyhexafluoroisopropyl) anilines . These intermediates undergo further reactions to form the final product. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product. The production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Flubendiamide D3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its insecticidal activity and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions are analogues of this compound with improved insecticidal properties and reduced toxicity to non-target organisms .
Scientific Research Applications
Flubendiamide D3 has a wide range of scientific research applications. In chemistry, it serves as a reference standard for environmental testing and pesticide analysis . In biology, it is used to study the effects of insecticides on insect physiology and behavior . In medicine, research focuses on its potential use in developing new drugs targeting ryanodine receptors . Industrial applications include its use in crop protection to control pest populations and improve agricultural productivity .
Mechanism of Action
Flubendiamide D3 exerts its effects by directly activating insect ryanodine receptors (RyRs), which are calcium channels critical for muscle contraction . The activation of these receptors causes a continuous release of calcium ions, leading to permanent muscle contraction, paralysis, and eventually the death of the insect . This unique mechanism of action makes this compound highly effective against resistant insect populations .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Flubendiamide D3 include other diamide insecticides such as Chlorantraniliprole and Cyantraniliprole . These compounds also target ryanodine receptors but differ in their chemical structures and specific insecticidal properties.
Uniqueness: This compound is unique due to its high selectivity for insect ryanodine receptors and its low toxicity to mammals . Its stable isotope labeling also makes it valuable for precise analytical studies and environmental monitoring .
Properties
CAS No. |
2140327-47-3 |
|---|---|
Molecular Formula |
C23H22F7IN2O4S |
Molecular Weight |
685.4 g/mol |
IUPAC Name |
1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trideuteriomethyl)phenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35)/i1D3 |
InChI Key |
ZGNITFSDLCMLGI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


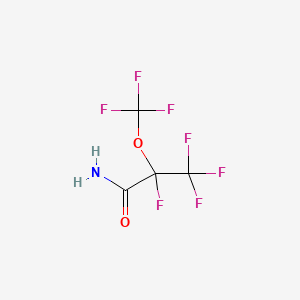
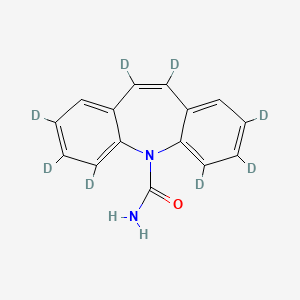
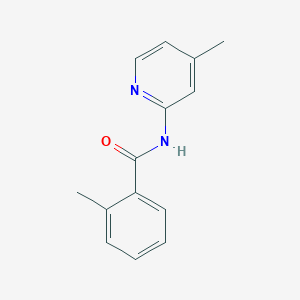
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
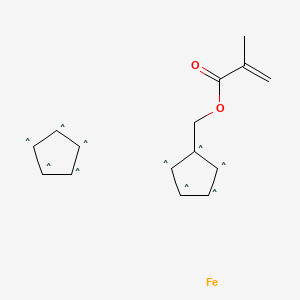
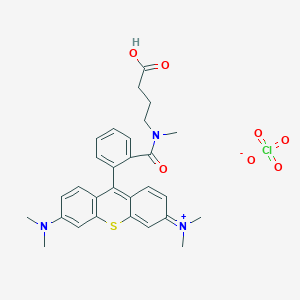
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)

